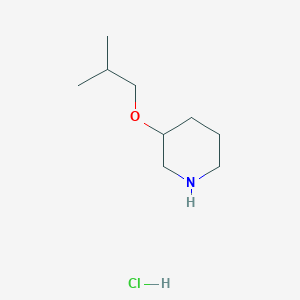
3-(2-Methylpropoxy)piperidin;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpropoxy)piperidine;hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.72. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methylpropoxy)piperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylpropoxy)piperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Piperidinderivate spielen eine entscheidende Rolle in der organischen Synthese und der Medikamentenentwicklung. Forscher nutzen sie als Bausteine für die Herstellung komplexerer Moleküle. Der Piperidinring ist vielseitig einsetzbar und kann modifiziert werden, um spezifische funktionelle Gruppen einzuführen, was ihn wertvoll für die Entwicklung neuartiger Pharmazeutika macht .
- Der Piperidinring in dieser Verbindung ist essentiell für die chirale Optimierung. Wissenschaftler erforschen oft verschiedene stereochemische Anordnungen, um die Selektivität und Wirksamkeit von Medikamenten zu verbessern. Durch die Modifikation des Piperidinrests können Forscher die biologische Aktivität potenzieller Medikamentenkandidaten feinabstimmen .
- Piperidinderivate wurden als Liganden in katalytischen Prozessen untersucht. Beispielsweise nehmen sie an Hydrierungsreaktionen unter Verwendung verschiedener metallbasierter Nanokatalysatoren (wie Kobalt, Ruthenium und Nickel) teil. Diese Studien tragen zu umweltfreundlicheren und effizienteren chemischen Transformationen bei .
- Piperidinbasierte Verbindungen interagieren häufig mit Neurotransmitterrezeptoren. Forscher untersuchen ihr Potenzial als Modulatoren der neuronalen Aktivität. Die Untersuchung der Auswirkungen von 3-(2-Methylpropoxy)piperidinhydrochlorid auf bestimmte Rezeptoren könnte Einblicke in die Neuropharmakologie und potenzielle therapeutische Interventionen bei neurologischen Erkrankungen liefern .
- Piperidinderivate wurden auf ihre pestiziden Eigenschaften untersucht. Forscher untersuchen ihre Wirksamkeit gegen Schädlinge, darunter Insekten, Pilze und Nematoden. Die einzigartigen Substituenten der Verbindung können ihre Bioaktivität beeinflussen, was sie für die Entwicklung umweltfreundlicher Schädlingsbekämpfungsmittel relevant macht .
- Piperidinhaltige Verbindungen können als Monomere in Polymerisationsreaktionen dienen. Forscher untersuchen ihre Verwendung bei der Herstellung funktioneller Polymere mit spezifischen Eigenschaften, wie Löslichkeit, mechanische Festigkeit oder Leitfähigkeit. Die Untersuchung von 3-(2-Methylpropoxy)piperidinhydrochlorid in der Polymerchemie könnte zu innovativen Materialien führen .
Organische Synthese und Pharmazeutische Chemie
Chirale Optimierung
Katalyse und Nanokatalysatoren
Neuropharmakologie und Neurologische Erkrankungen
Agrochemikalien und Schädlingsbekämpfung
Materialwissenschaften und Polymerchemie
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing vapours, mist, or gas, and ensuring adequate ventilation .
Zukünftige Richtungen
Piperidine derivatives, including “3-(2-Methylpropoxy)piperidine;hydrochloride”, continue to be an area of interest in the field of medicinal chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
3-(2-methylpropoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)7-11-9-4-3-5-10-6-9;/h8-10H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVBSLWHXIHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2547414.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547417.png)




![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2547425.png)
![1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2547427.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2547428.png)
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2547430.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2547431.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2547432.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547434.png)
![1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2547436.png)
